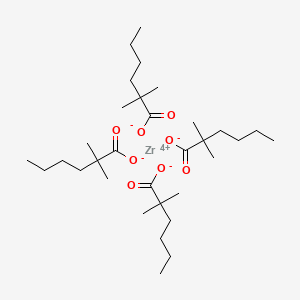
2,5-Bis(perfluorobutyl)terephthalicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(perfluorobutyl)terephthalicacid is a fluorinated aromatic compound known for its unique structural properties and applications in various fields. The compound is characterized by the presence of perfluorobutyl groups attached to a terephthalic acid core, which imparts distinct chemical and physical properties, such as high thermal stability and resistance to chemical degradation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(perfluorobutyl)terephthalicacid typically involves the reaction of nonafluoro-1-iodobutane with 1,4-diiodobenzene in the presence of copper powder and anhydrous dimethyl sulfoxide (DMSO). The reaction is carried out at 120°C for 70 hours, followed by cooling, extraction, and purification steps . Another method involves the use of n-butyllithium in tetrahydrofuran (THF) at -78°C, followed by bubbling with carbon dioxide gas .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(perfluorobutyl)terephthalicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the perfluorobutyl groups or the aromatic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
2,5-Bis(perfluorobutyl)terephthalicacid has several scientific research applications, including:
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Wirkmechanismus
The mechanism of action of 2,5-Bis(perfluorobutyl)terephthalicacid is primarily related to its ability to form stable complexes with metal ions and other molecules. The perfluorobutyl groups create a densely fluorinated nanospace, which enhances the compound’s ability to interact with various substrates and catalysts. This property is particularly useful in the design of materials with specific gas sorption and separation capabilities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Furandicarboxylic Acid: Another aromatic compound used in polymer synthesis, but with different structural and chemical properties.
Perfluorooctanoic Acid (PFOA): A well-known fluorinated compound with similar applications but different environmental and health impacts.
Uniqueness
2,5-Bis(perfluorobutyl)terephthalicacid is unique due to its combination of perfluorobutyl groups and terephthalic acid core, which imparts exceptional thermal and chemical stability. This makes it particularly valuable in applications requiring high-performance materials with resistance to harsh conditions .
Eigenschaften
Molekularformel |
C16H4F18O4 |
|---|---|
Molekulargewicht |
602.17 g/mol |
IUPAC-Name |
2,5-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)terephthalic acid |
InChI |
InChI=1S/C16H4F18O4/c17-9(18,11(21,22)13(25,26)15(29,30)31)5-1-3(7(35)36)6(2-4(5)8(37)38)10(19,20)12(23,24)14(27,28)16(32,33)34/h1-2H,(H,35,36)(H,37,38) |
InChI-Schlüssel |
QILALZANBSRUAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


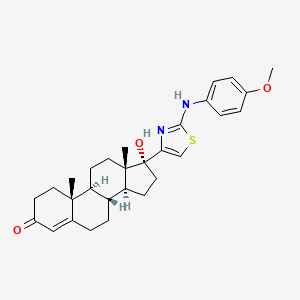
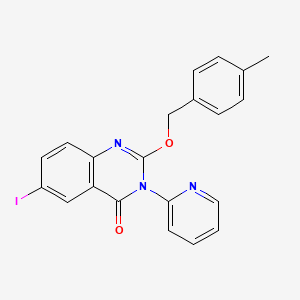
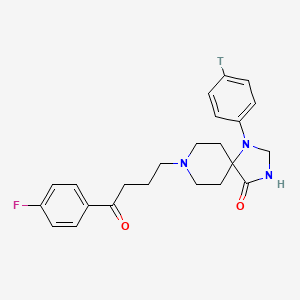


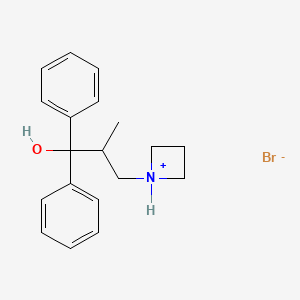
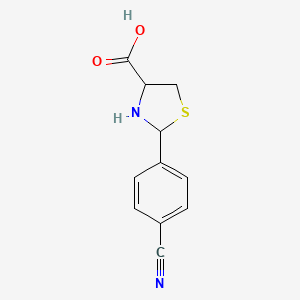


![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13776978.png)

